2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Heterocyclic System in Modern Chemical Research
The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle with a bridgehead nitrogen atom, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.goveco-vector.com This designation stems from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. mdpi.comnih.gov Consequently, derivatives of this core structure have been extensively investigated and have shown potential as anticancer, anti-inflammatory, antiviral, antimicrobial, anticonvulsant, and antiprotozoal agents. nih.goveco-vector.comnih.govnih.govrdd.edu.iqresearchgate.net
The therapeutic relevance of the imidazo[1,2-a]pyridine core is solidified by its presence in several commercially successful drugs. These compounds validate the utility of the scaffold in creating effective and safe medicines for various conditions.
Table 1: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Zolpidem | Sedative-hypnotic for insomnia |
| Alpidem | Anxiolytic (anxiety treatment) |
| Olprinone | Cardiotonic agent for acute heart failure |
| Zolimidine | Gastroprotective agent for peptic ulcers |
| Saripidem | Anxiolytic |
The structural rigidity of the imidazo[1,2-a]pyridine system, combined with its amenability to functionalization at various positions (primarily C2, C3, C5, C6, C7, and C8), allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This versatility enables chemists to design extensive libraries of compounds for screening against numerous biological targets, making it a cornerstone in modern drug discovery programs. researchgate.net
Overview of 2-Aryl Substituted Imidazo[1,2-a]pyridines in Academic Literature
The synthesis of these compounds is well-established in the chemical literature, with several reliable methods available. Common synthetic routes include:
Condensation Reactions: The most traditional and widely used method involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as a 2-bromoacetophenone (B140003) derivative. researchgate.net
Metal-Catalyzed Reactions: Modern synthetic chemistry has introduced more sophisticated methods, such as the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org
Multi-Component Reactions (MCRs): Processes like the Groebke–Blackburn–Bienaymé reaction offer an efficient way to generate molecular diversity by combining three or more starting materials in a single step. beilstein-journals.org
Academic research has demonstrated that 2-aryl imidazo[1,2-a]pyridines possess a wide spectrum of biological activities, with a particular focus on oncology and inflammation. nih.govnih.govnih.govnih.gov Studies have shown that these compounds can inhibit key cellular processes involved in cancer progression, such as cell proliferation and cell cycle regulation, and can modulate inflammatory pathways. nih.govnih.gov
Specific Focus on 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine: Research Landscape and Motivations
Within the broad class of 2-aryl derivatives, This compound is a specific compound that has appeared in the scientific literature, primarily in the context of chemical library synthesis and structure-activity relationship (SAR) studies.
Table 2: Chemical Identity of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 139105-30-7 |
The motivation for synthesizing and studying this specific molecule is rooted in the principles of medicinal chemistry design. The introduction of a methoxyphenyl group allows researchers to probe the effects of specific electronic and steric features on biological activity. The methoxy (B1213986) (-OCH₃) group is an electron-donating group, which can alter the electron density of the attached phenyl ring and, by extension, the entire molecule. This can influence how the molecule interacts with its biological target.
Furthermore, the position of the methoxy group is critical. In this compound, the substituent is at the ortho position of the phenyl ring. This placement introduces specific steric bulk close to the point of connection with the imidazopyridine core. Medicinal chemists are often motivated to synthesize and test all three positional isomers (ortho, meta, and para) of a substituted compound to understand the spatial requirements of the target's binding site. For example, research on related structures has shown that the position of a methoxy group can dramatically impact anticancer activity, highlighting the rationale for exploring specific isomers like the ortho variant. researchgate.net
While comprehensive biological data on this compound itself is not extensively consolidated in dedicated studies, its synthesis is reported as part of larger collections of imidazo[1,2-a]pyridines. These studies are typically aimed at exploring the broader SAR of the scaffold for potential therapeutic applications, such as anticancer or anti-inflammatory agents. The inclusion of the 2-methoxyphenyl derivative in these libraries is a deliberate choice to systematically map the chemical space around the 2-aryl imidazo[1,2-a]pyridine core, contributing valuable data points to the wider understanding of this important heterocyclic system.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-13-7-3-2-6-11(13)12-10-16-9-5-4-8-14(16)15-12/h2-10H,1H3 |
InChI Key |
VCVQVDCXGFZLTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Regioselective Synthesis of the 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine Core
The regioselective construction of the imidazo[1,2-a]pyridine (B132010) core is crucial for accessing specific isomers with desired biological activities. Various strategies have been developed to control the regiochemistry of the final product, with the following being the most prominent.
Cyclocondensation Approaches with 2-Aminopyridines and α-Halocarbonyl Compounds
The condensation of 2-aminopyridines with α-halocarbonyl compounds stands as a classical and widely employed method for the synthesis of imidazo[1,2-a]pyridines. rsc.orgscielo.brsemanticscholar.org This reaction typically proceeds via the initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine (B139424) on the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system. acs.org
The key step in this synthesis is the nucleophilic substitution of the halide by the pyridine-nitrogen. rsc.org To synthesize this compound, the corresponding α-haloketone, 2-bromo-1-(2-methoxyphenyl)ethan-1-one, would be reacted with 2-aminopyridine. The reaction conditions can be varied, with some protocols employing neutral or weak basic conditions. scielo.br
| Reactant 1 | Reactant 2 | Key Features |
| 2-Aminopyridine | 2-Bromo-1-(2-methoxyphenyl)ethan-1-one | Classical method, reliable, good yields. |
Multicomponent Reaction Strategies (e.g., Groebke–Blackburn–Bienaymé Reaction Analogues)
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of a three-component reaction that provides access to 3-aminoimidazo[1,2-a]pyridines. nih.govrug.nlresearchgate.netnih.govbeilstein-journals.org This reaction involves the condensation of an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide.
While the classical GBB reaction yields 3-amino derivatives, variations and related MCRs can be envisioned to access the this compound core. For instance, a one-pot synthesis could involve 2-aminopyridine, 2-methoxybenzaldehyde, and a suitable third component that ultimately forms the imidazole (B134444) ring without the amino group at the 3-position. The GBB reaction itself is known for its high atom economy and the ability to generate diverse libraries of compounds. researchgate.net The reaction is often catalyzed by Brønsted or Lewis acids. nih.gov
| Reaction Type | Reactants | Key Features |
| Groebke–Blackburn–Bienaymé (GBB) Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | High atom economy, diversity-oriented synthesis, one-pot procedure. researchgate.netnih.govbeilstein-journals.org |
Catalyst-Free and Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For the synthesis of imidazo[1,2-a]pyridines, several catalyst- and solvent-free approaches have been reported. scielo.brrug.nlbenthamdirect.com These methods often involve the thermal condensation of 2-aminopyridines and α-haloketones without any added catalyst or solvent, which simplifies the workup procedure and reduces chemical waste. scielo.brsemanticscholar.org
Green chemistry principles have also been applied through the use of environmentally friendly solvents like water. rsc.org For example, a novel and green route to imidazo[1,2-a]pyridines that is metal-free and extremely fast has been developed in water. rsc.org These approaches offer significant advantages in terms of economic and environmental impact. scielo.br
| Approach | Key Features |
| Catalyst-Free | Simplifies purification, reduces cost and metal contamination. scielo.br |
| Solvent-Free | Reduces waste, often involves thermal or microwave conditions. rug.nlbenthamdirect.com |
| Green Solvents (e.g., water) | Environmentally benign, can enhance reaction rates. rsc.org |
Microwave-Assisted Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a valuable tool to accelerate reaction rates, improve yields, and enhance product purity. researchgate.net The synthesis of imidazo[1,2-a]pyridines has greatly benefited from this technology. Microwave irradiation can significantly reduce reaction times for the condensation of 2-aminopyridines with α-haloketones from hours to just minutes. sci-hub.seacs.org
These protocols are often performed under solvent-free conditions or in green solvents, further contributing to the efficiency and environmental friendliness of the synthesis. acs.orgresearchgate.net The rapid heating provided by microwaves allows for the efficient formation of the desired products with minimal side product formation. sci-hub.se One study reported the synthesis of imidazo[1,2-a]pyridine derivatives in a 60-second reaction with high yields. sci-hub.se
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | Hours | Minutes sci-hub.seacs.org |
| Yield | Good to Excellent | Often higher yields sci-hub.se |
| Conditions | Often requires high boiling point solvents | Can be performed solvent-free or in green solvents acs.orgresearchgate.net |
Post-Synthetic Functionalization of the this compound System
Once the core this compound structure is assembled, its further functionalization can lead to a wide array of derivatives with potentially enhanced or modulated biological activities. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the imidazo[1,2-a]pyridine scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-type, C-H Arylation)
Palladium-catalyzed cross-coupling reactions provide a powerful means to introduce new carbon-carbon and carbon-heteroatom bonds onto the imidazo[1,2-a]pyridine ring system.
Suzuki-type Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds, typically between an organohalide and a boronic acid. core.ac.uk For the this compound system, if a halogen substituent is present on the pyridine (B92270) ring (e.g., at the 6-position), it can be coupled with various aryl or heteroaryl boronic acids to introduce further diversity. nih.govmedjchem.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. core.ac.uk The use of a suitable palladium catalyst and a base is essential for the reaction to proceed efficiently. nih.gov
C-H Arylation: Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the C-H bond. nih.gov The imidazo[1,2-a]pyridine scaffold is amenable to direct C-H functionalization, particularly at the C3 position. nih.gov Palladium catalysts have been effectively used to arylate the C3-position of 2-arylimidazo[1,2-a]pyridines. researchgate.net This approach allows for the direct introduction of aryl groups onto the heterocyclic core, providing a straightforward route to more complex derivatives. The presence of the N-1 atom in the 2-arylimidazo[1,2-a]pyridine can facilitate coordination with the metal catalyst, directing the functionalization to the ortho C-H bonds of the 2-aryl group. nih.gov
| Reaction Type | Substrates | Key Features |
| Suzuki-Miyaura Coupling | Halogenated Imidazo[1,2-a]pyridine + Boronic Acid | Forms C-C bonds, mild conditions, high functional group tolerance. core.ac.uknih.gov |
| Direct C-H Arylation | Imidazo[1,2-a]pyridine + Aryl Halide | Atom and step-economical, avoids pre-functionalization. nih.govresearchgate.net |
Directed C-H Activation and Selective Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, and this compound is a prime substrate for such transformations. The inherent electronic properties of the imidazo[1,2-a]pyridine ring system and the presence of a coordinating nitrogen atom facilitate regioselective C-H activation, primarily at the C3 position of the imidazole ring and the ortho position of the 2-aryl substituent.
Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in the selective functionalization of 2-arylimidazo[1,2-a]pyridines. The nitrogen atom at the 1-position of the imidazo[1,2-a]pyridine core can act as a directing group, facilitating ortho-C-H activation of the methoxyphenyl ring. This approach allows for the introduction of a variety of functional groups, including aryl, alkyl, and vinyl moieties, through cross-coupling reactions. For instance, palladium-catalyzed C-H arylation with aryl halides provides a direct route to biaryl structures, which are prevalent in many biologically active compounds. Similarly, rhodium catalysts have been employed for oxidative C-H/C-H annulation reactions, leading to the construction of polycyclic aromatic systems.
In addition to the functionalization of the methoxyphenyl ring, the C3 position of the imidazo[1,2-a]pyridine nucleus is highly susceptible to electrophilic and radical substitution. Visible light-induced photocatalysis has gained prominence as a mild and efficient method for C3-functionalization, enabling reactions such as arylation, alkoxycarbonylation, amination, and formylation under ambient conditions. These methods often utilize organic dyes as photosensitizers and proceed via radical intermediates, offering a green alternative to traditional metal-catalyzed processes.
Table 1: Examples of Directed C-H Functionalization of 2-Aryl-Imidazo[1,2-a]pyridines
| Catalyst/Reagent | Position of Functionalization | Type of Functionalization | Reference |
|---|---|---|---|
| Palladium (Pd) complexes | ortho of the 2-aryl group | Arylation, Alkenylation | nih.gov |
| Rhodium (Rh) complexes | ortho of the 2-aryl group | Annulation, Alkenylation | nih.gov |
| Visible light/photocatalyst | C3 of imidazo[1,2-a]pyridine | Arylation, Alkoxycarbonylation, Amination | nih.gov |
| Radical initiators | C3 of imidazo[1,2-a]pyridine | Various radical additions | researchgate.net |
Derivatization and Modification at the Methoxyphenyl Moiety
The methoxyphenyl group of this compound offers a versatile handle for further chemical modifications, allowing for the fine-tuning of the molecule's steric and electronic properties. A primary transformation is the cleavage of the methyl ether to unveil the corresponding phenol (B47542). This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being a classic and effective choice for cleaving aryl methyl ethers. The resulting hydroxyl group can then serve as a nucleophile or a directing group for subsequent reactions.
For instance, the newly formed phenol can be O-alkylated with a range of alkyl halides to introduce different ether functionalities, potentially modulating the compound's solubility and pharmacokinetic profile. Alternatively, the hydroxyl group can be converted into a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds at this position.
Beyond the methoxy (B1213986) group, the aromatic ring of the methoxyphenyl moiety can undergo electrophilic aromatic substitution reactions. However, the directing effects of the imidazo[1,2-a]pyridine core and the methoxy group must be considered to predict the regioselectivity of such transformations.
Table 2: Potential Derivatizations of the Methoxyphenyl Moiety
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Demethylation | BBr₃, HBr, HI | Phenol (-OH) |
| O-Alkylation (of the phenol) | Alkyl halide, Base | Ether (-OR) |
| Triflation (of the phenol) | Triflic anhydride, Base | Triflate (-OTf) |
| Electrophilic Aromatic Substitution | e.g., NBS, HNO₃/H₂SO₄ | Bromo, Nitro, etc. |
Exploration of Chiral Analogues and Stereoselective Syntheses
The development of chiral analogues of this compound is a burgeoning area of research, driven by the potential for enhanced biological activity and selectivity. A significant breakthrough in this domain has been the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. acs.org
Specifically, the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, has been rendered enantioselective by the use of a chiral phosphoric acid catalyst. acs.org This methodology allows for the synthesis of a wide array of imidazo[1,2-a]pyridine atropoisomers with high yields and excellent enantioselectivities. acs.org The axial chirality arises from restricted rotation around the C-N or C-C bond connecting the imidazo[1,2-a]pyridine core to a bulky substituent. The presence of a remote hydrogen bonding donor on the substrates has been identified as crucial for achieving high stereoselectivity in these reactions. acs.org
These axially chiral imidazo[1,2-a]pyridines are not only of interest for their potential biological applications but also as novel chiral ligands and catalysts in asymmetric synthesis. The modular nature of the multicomponent reaction allows for the systematic variation of the substituents, providing a powerful tool for the generation of diverse chiral scaffolds.
Table 3: Key Features of Atroposelective Synthesis of Chiral Imidazo[1,2-a]pyridines
| Feature | Description | Reference |
|---|---|---|
| Reaction | Asymmetric Groebke-Blackburn-Bienaymé multicomponent reaction | acs.org |
| Catalyst | Chiral Phosphoric Acid | acs.org |
| Type of Chirality | Axial Chirality (Atropisomerism) | acs.org |
| Key for Stereoselectivity | Remote hydrogen bonding donor on the substrate | acs.org |
| Products | Axially chiral imidazo[1,2-a]pyridines | acs.org |
Exploration of Intrinsic Molecular Reactivity and Electronic Behavior
Mechanistic Studies of Reaction Pathways for Functional Group Interconversions
The structural reactivity of the imidazo[1,2-a]pyridine (B132010) core is rich, allowing for the introduction of various functional groups, which in turn modifies the compound's properties. Mechanistic studies have revealed several pathways for these transformations, primarily focusing on the functionalization of the imidazole (B134444) part of the fused system.
One of the key reaction pathways involves the direct C-H functionalization of the imidazo[1,2-a]pyridine ring. This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to novel derivatives. For instance, transition metal-free, visible-light-mediated C-H arylation has been developed for 2-phenylimidazo[1,2-a]pyridines. This process involves treating the substrate with a halobenzene in the presence of a base like KOtBu, leading to regioselective arylation at the C-3 position.
Another significant functional group interconversion is aroylation. In a study involving 2-arylimidazo[1,2-a]pyridines, a series of 3-aroylimidazo[1,2-a]pyridine derivatives were synthesized using iron(III) bromide (FeBr₃) as a catalyst. rsc.org The mechanism involves an aerobic oxidative cross-dehydrogenative coupling process with aryl aldehydes. rsc.org In this reaction, molecular oxygen from the air acts as the principal oxidant. Interestingly, when the reaction is conducted under an inert argon atmosphere instead of air, the pathway shifts to produce 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines), demonstrating how reaction conditions can selectively dictate the functionalization outcome. rsc.org
The synthesis of the imidazo[1,2-a]pyridine core itself can be understood through mechanistic studies of reactions like the Ortoleva-King reaction. Computational studies using density functional theory (DFT) on the synthesis of the related 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) have elucidated the multi-step mechanism. researchgate.net The process begins with the reaction of 2-aminopyridine (B139424) with an α-haloketone (or an in-situ generated equivalent), followed by a base-mediated cyclization. researchgate.netresearchgate.net These foundational studies provide insight into the reactivity of the starting materials and the formation of the core heterocyclic system upon which further functionalization occurs.
Intramolecular Electronic Interactions and Delocalization within the Fused System
The electronic behavior of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine is governed by the extensive π-conjugated system of the fused bicyclic structure. ijrpr.com This delocalization of π-electrons across the imidazole and pyridine (B92270) rings is fundamental to its photophysical properties and reactivity. The presence of the 2-methoxyphenyl substituent at the C-2 position further modulates these electronic characteristics.
The imidazo[1,2-a]pyridine nucleus is electron-rich, and its electronic properties can be tuned by substituents. The methoxy (B1213986) (-OCH₃) group on the phenyl ring is an electron-donating group, which influences the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on related V-shaped bis-imidazo[1,2-a]pyridine fluorophores show that electronic transitions are π–π* in nature and are delocalized over both the imidazo[1,2-a]pyridine core and the central phenyl ring. nih.gov This extensive delocalization is responsible for the characteristic absorption and emission spectra of these compounds.
The electronic delocalization is also evident in the compound's bond characteristics. X-ray diffraction studies of similar pyridine derivatives reveal that the measured bond lengths for carbon-carbon, carbon-oxygen, and carbon-nitrogen atoms often show a partial double bond character, which is clear evidence of the delocalization of π-electrons throughout the molecular system. researchgate.net In this compound, this delocalization extends from the fused ring system into the appended methoxyphenyl ring, creating a larger conjugated system that dictates its electronic and optical behavior. The nature of the excited state can be tuned from a purely π–π* character to an intramolecular charge transfer (ICT) character depending on the electronic properties of the substituents. nih.gov
Photophysical Phenomena: Excited State Intramolecular Proton Transfer (ESIPT) and Luminescence Mechanisms
The photophysical properties of imidazo[1,2-a]pyridine derivatives are a subject of intense research, with a particular focus on phenomena such as Excited State Intramolecular Proton Transfer (ESIPT). ESIPT is a phototautomerization process that can occur in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor in close proximity. acs.org
A well-studied analogue, 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), is known to undergo ESIPT. acs.orgnih.gov Upon photoexcitation, a proton is transferred from the hydroxyl group to a nitrogen atom on the imidazole ring. nii.ac.jp This process leads to the formation of an excited keto-tautomer, which results in a large Stokes shift (a significant difference between the absorption and emission maxima) and dual emission in some solvents. researchgate.netacs.org
However, for This compound , the ESIPT pathway is not possible. The methoxy group (-OCH₃) lacks the acidic proton necessary to initiate the intramolecular proton transfer. Therefore, this compound does not exhibit ESIPT-related fluorescence.
Instead, the luminescence of this compound is governed by other mechanisms. 2-Aryl-imidazo[1,2-a]pyridines that are not capable of ESIPT typically emit in the blue region of the spectrum and can display high fluorescence quantum yields. acs.org The fluorescence arises from the radiative decay of the excited state of the original molecular structure. The π-conjugated bicyclic system is the primary source of this fluorescence. ijrpr.com
The introduction of an electron-donating group, such as the methoxy group, is known to influence the luminescence properties. nih.gov Studies on substituted HPIP derivatives have shown that electron-donating groups on the phenyl ring can cause a blue shift (a shift to shorter wavelengths) in the fluorescence emission band. nih.gov The photoluminescent behavior of imidazo[1,2-a]pyridines generally involves strong emission in the blue and violet regions of the electromagnetic spectrum when dispersed in various solvents. ijrpr.com
The table below presents photophysical data for related imidazo[1,2-a]pyridine derivatives to provide context for the expected properties of this compound.
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine (Normal Emission) | Polymer Matrix | - | ~400-450 | ~0.01 (in fluid solution) | nih.gov |
| 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine (ESIPT Emission) | Polymer Matrix | - | ~500-550 | up to 0.6 | nih.gov |
| Generic 2-Aryl-imidazo[1,2-a]pyridines (Non-ESIPT) | Various | ~250-360 | Blue Region | High | ijrpr.comacs.org |
| 2-Julolidin-imidazo[1,2-a]pyridine derivative | - | - | - | up to 0.866 | rsc.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of the imidazo[1,2-a]pyridine (B132010) scaffold. scirp.org Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to compute the optimized molecular geometry and analyze the distribution of electrons within the molecule. semanticscholar.org
A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. scirp.orgirjweb.com
For the imidazo[1,2-a]pyridine class of compounds, the HOMO is typically distributed over the fused bicyclic ring system, while the LUMO's location can vary depending on the substituents. This distribution governs the molecule's electronic transitions and its potential as a pharmacophore. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions that are rich or deficient in electrons, providing insights into sites susceptible to electrophilic or nucleophilic attack. scirp.org
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔEH-L) (eV) |
|---|---|---|---|
| Derivative A | -5.98 | -2.07 | 3.91 |
| Derivative B | -6.21 | -2.45 | 3.76 |
| Derivative C | -6.55 | -3.21 | 3.34 |
| Derivative D | -6.77 | -4.28 | 2.49 |
Theoretical Prediction of Reactivity and Reaction Pathways
The electronic parameters derived from quantum chemical calculations are used to predict the reactivity of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine. Global reactivity descriptors such as chemical hardness (η) and softness (S) are calculated from the HOMO and LUMO energies. scirp.org Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reaction. irjweb.com
Local reactivity can be predicted by analyzing the MEP map and condensed Fukui functions, which identify the most probable sites for nucleophilic and electrophilic attacks. acs.org For the imidazo[1,2-a]pyridine scaffold, the nitrogen atoms of the heterocyclic system are often identified as potential nucleophilic sites. scirp.org
Theoretically, the synthesis of the 2-substituted imidazo[1,2-a]pyridine core can also be modeled. A common and plausible mechanistic pathway involves the initial nucleophilic substitution reaction where the endocyclic nitrogen of a 2-aminopyridine (B139424) attacks an α-haloketone (e.g., 2-bromo-1-(2-methoxyphenyl)ethan-1-one). bio-conferences.orgacs.org This is followed by an intramolecular cyclization via condensation between the exocyclic amine and the carbonyl group, and a subsequent dehydration step to yield the final aromatic fused-ring system. researchgate.net Variations of this pathway, sometimes catalyzed by acids or metals, are frequently proposed in computational studies of imidazo[1,2-a]pyridine synthesis. nih.gov
| Compound Derivative | Energy Gap (ΔEH-L) (eV) | Chemical Hardness (η) | Chemical Softness (S) |
|---|---|---|---|
| Derivative A | 3.91 | 1.955 | 0.511 |
| Derivative B | 3.76 | 1.880 | 0.532 |
| Derivative C | 3.34 | 1.670 | 0.599 |
| Derivative D | 2.49 | 1.245 | 0.803 |
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
To explore the therapeutic potential of this compound, molecular modeling techniques are employed to simulate its interaction with biological targets. Molecular docking is a primary tool used to predict the preferred binding orientation and affinity of the ligand within the active site of a target protein. nih.govasianpubs.org This process generates a binding score, such as binding energy (kcal/mol), which estimates the strength of the interaction. researchgate.netchemmethod.com Docking studies on related imidazo[1,2-a]pyridine derivatives have identified key interactions, such as hydrogen bonds and π-cation interactions with specific amino acid residues in targets like kinases, 5-LO, and various microbial enzymes. asianpubs.orgtandfonline.comresearchgate.net
Following docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-target complex. researchgate.net MD simulations track the movements of atoms over time (typically nanoseconds), allowing for the assessment of the stability of the binding pose and the flexibility of the protein-ligand complex. informahealthcare.com A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, where a low and stable RMSD value over the simulation time suggests a stable interaction. chemmethod.com These simulations can confirm the persistence of key intermolecular interactions and provide a deeper understanding of the binding thermodynamics. researchgate.net
| Parameter | Description | Illustrative Value/Observation |
|---|---|---|
| Binding Energy | Estimated affinity of the ligand for the target's active site. | -9.21 kcal/mol |
| Key Interacting Residues | Amino acids forming significant bonds (e.g., H-bonds, hydrophobic) with the ligand. | His 222, Tyr 216, Lys 270 |
| RMSD (Ligand) | Measures the average deviation of the ligand's position from its initial pose over time. | < 2.0 Å (stable) |
| Interaction Persistence | Percentage of simulation time a specific interaction (e.g., H-bond) is maintained. | H-bond with Tyr 216 maintained > 85% of simulation |
Structure-Based Molecular Design Principles for Novel Derivatives
The insights gained from computational studies form the foundation of structure-based molecular design, a strategy aimed at creating novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. By understanding the structure-activity relationship (SAR), researchers can make targeted chemical modifications to the lead scaffold. tandfonline.comacs.org
For instance, if docking and MD simulations reveal an unoccupied hydrophobic pocket near the 2-(2-methoxyphenyl) group, derivatives with larger, more lipophilic substituents could be designed to fill this space and enhance binding affinity. rsc.orgnih.gov Similarly, if a specific hydrogen bond is identified as crucial for activity, modifications can be introduced to strengthen this interaction. This approach has been successfully used to develop potent imidazo[1,2-a]pyridine-based inhibitors for targets such as the Nek2, c-Met, and VEGFR2 kinases. nih.govnih.gov In these studies, co-crystal structures of initial hits with their target proteins guided the optimization process, leading to derivatives with nanomolar inhibitory concentrations (IC50). nih.gov
The design principles often involve strategies like bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to improve target binding or reduce metabolic liabilities. nih.gov The ultimate goal is to leverage theoretical predictions to synthesize fewer, more effective compounds, accelerating the drug discovery process. acs.org
| Compound | Modification on Imidazo[1,2-a]pyridine Core | Target | IC50 (nM) |
|---|---|---|---|
| Parent Compound | - | c-Met | >1000 |
| Derivative 3a | Addition of a substituted phenylamino (B1219803) group at C6-oxy | c-Met | 150 |
| Derivative 3b | Addition of a different substituted phenylamino group at C6-oxy | c-Met | 86 |
| Derivative 26 | Further optimization with a 6-methylpyridone ring | c-Met | 1.9 |
| Derivative 26 | Further optimization with a 6-methylpyridone ring | VEGFR2 | 2.2 |
Applications in Advanced Chemical and Materials Science Research
Integration in Supramolecular Chemistry and Host-Guest Systems
The imidazo[1,2-a]pyridine (B132010) core, with its fused aromatic system and strategically positioned nitrogen atoms, presents significant potential for applications in supramolecular chemistry. The nitrogen atoms can act as hydrogen bond acceptors, while the planar, π-rich surface facilitates π-π stacking interactions. These non-covalent interactions are fundamental to the self-assembly of complex supramolecular structures and the formation of host-guest complexes.
While specific research on the integration of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine into supramolecular or host-guest systems is not extensively documented, the inherent properties of the parent scaffold are highly suggestive of its potential. The methoxy (B1213986) group on the phenyl ring can further influence intermolecular interactions through hydrogen bonding or by modulating the electronic nature of the π-system, thereby fine-tuning the assembly process. The development of macrocycles or molecular cages incorporating this unit could lead to novel hosts for specific guest molecules, with potential applications in sensing, catalysis, or controlled release systems.
Design of Optical Probes and Chemosensors Utilizing Photophysical Attributes
The fluorescent nature of the imidazo[1,2-a]pyridine scaffold makes it an attractive platform for the design of optical probes and chemosensors. ijrpr.com These compounds typically exhibit strong luminescence, and their photophysical properties can be sensitive to the local environment, making them ideal for detecting specific analytes. ijrpr.com The π-conjugated bicyclic structure is responsible for fluorescence emissions with excellent quantum yields. ijrpr.com
The photophysical properties of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives are significantly influenced by substituents on the phenyl ring. rsc.orgtandfonline.com For instance, a study on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) and its derivatives revealed that these compounds can exhibit Excited-State Intramolecular Proton Transfer (ESIPT) luminescence. rsc.orgtandfonline.com The 2'-methoxy analogue, closely related to the subject compound, displays blue luminescence. rsc.org The introduction of different aryl groups can tune the solid-state emission color from blue to red. rsc.orgrsc.org
Derivatives of imidazo[1,2-a]pyridine have been successfully developed as chemosensors for various metal ions. For example, a probe containing N and O donor atoms was shown to become fluorescent upon binding with trivalent cations like Al³⁺, Fe³⁺, and Cr³⁺. nih.gov Another derivative with two N donor atoms selectively detects Zn²⁺. nih.gov A separate imidazo[1,2-a]pyridine-functionalized xanthene dye was engineered as a highly selective fluorescent probe for Hg²⁺, capable of functioning within a wide pH range and in living cells. rsc.org These examples underscore the potential of this compound as a building block for new, highly selective chemosensors. The methoxy group can act as a coordination site, potentially influencing the selectivity and sensitivity of the resulting sensor.
| Compound | Substituent | Emission Color (Solid State) | Key Feature | Reference |
|---|---|---|---|---|
| 2'MeOPIP | 2'-methoxy | Blue | Standard luminescence | rsc.org |
| HPIP (Polymorph 1) | 2'-hydroxy | Blue-green | ESIPT luminescence | rsc.org |
| HPIP (Polymorph 2) | 2'-hydroxy | Yellow | ESIPT luminescence | rsc.org |
| 6-Aryl HPIPs | 2'-hydroxy, 6-aryl | Green-to-Yellow | Tuned ESIPT luminescence | rsc.org |
| 8-Aryl HPIPs | 2'-hydroxy, 8-aryl | Yellow-to-Orange | Tuned ESIPT luminescence | rsc.org |
| 6,8-Diaryl HPIPs | 2'-hydroxy, 6,8-diaryl | Orange-to-Red | Tuned ESIPT luminescence | rsc.org |
Development of Ligands for Coordination Chemistry and Catalysis
The nitrogen atoms in the imidazo[1,2-a]pyridine ring system make it an effective ligand for coordinating with metal centers. The development of ligands based on this scaffold has led to novel coordination complexes and catalysts. The specific substitution pattern on the 2-phenyl ring, such as the 2-methoxy group, can influence the electronic properties and steric environment of the metal center, thereby tuning the catalytic activity and selectivity.
While research specifically detailing this compound as a ligand is limited, related structures have shown significant promise. For example, palladium(II) and platinum(II) complexes have been synthesized with 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, where the ligand acts in a bidentate fashion. Ruthenium complexes featuring 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands have been shown to be active catalysts for the transfer hydrogenation of ketones. These examples demonstrate the versatility of the imidazo[1,2-a]pyridine core in forming stable and catalytically active metal complexes. The potential for this compound to act as a monodentate or, with further functionalization, a bidentate ligand opens avenues for its use in a variety of catalytic transformations, including cross-coupling reactions and oxidation catalysis.
Chemical Biology Tool Development: Investigating Molecular Mechanisms at Cellular/Subcellular Levels
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. researchgate.net This has spurred its development as a versatile tool in chemical biology for dissecting molecular mechanisms within cells.
Elucidation of Enzyme Inhibition Mechanisms
Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of various enzymes, playing a crucial role in understanding and targeting disease pathways. A notable example is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. nih.govnih.gov Certain novel imidazo[1,2-a]pyridine compounds have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells. nih.govnih.gov These compounds reduce the phosphorylation levels of key proteins like Akt and mTOR, demonstrating their direct impact on the signaling cascade. nih.gov The ability to design specific inhibitors based on this scaffold provides powerful tools for probing the intricate workings of cellular signaling and for the development of potential therapeutic agents.
Study of Receptor Binding Mechanisms and Selectivity
The structural features of 2-phenylimidazo[1,2-a]pyridine derivatives allow them to bind with high affinity and selectivity to various biological receptors, making them excellent probes for studying receptor function and structure-activity relationships.
Peripheral Benzodiazepine (B76468) Receptors (PBR): A number of studies have focused on designing 2-phenylimidazo[1,2-a]pyridineacetamides as selective ligands for PBR (now known as the translocator protein, TSPO). acs.orgnih.govacs.orgnih.gov Structure-activity relationship (SAR) studies revealed that lipophilic substituents at the 8-position of the imidazopyridine ring and a para-chloro substituent on the 2-phenyl ring are critical for high affinity and selectivity for PBR over central benzodiazepine receptors (CBR). nih.gov Certain high-affinity ligands were found to stimulate the synthesis of neurosteroids, providing tools to investigate the physiological roles of PBR. nih.gov
| Compound | Substituents | PBR Affinity (IC₅₀, nM) | CBR Affinity (IC₅₀, nM) | Selectivity Ratio (IC₅₀ CBR/PBR) | Reference |
|---|---|---|---|---|---|
| 7k | 6-Cl, 2'-(p-Cl)Ph | 116 | 0.5 | 232 | nih.gov |
| 7m | 6-I, 2'-(p-Cl)Ph | 1.2 | 3.8 | 0.32 | nih.gov |
| 7o | 6,8-di-Cl, 2'-Ph | 0.85 | >1000 | >1176 | nih.gov |
| 26 | 8-I, 2'-(p-Cl)Ph | 0.15 | 500 | >3333 | nih.gov |
| 34 | 8-CH₃, 2'-(p-Cl)Ph, N,N-diethyl | 0.16 | 1100 | >6875 | nih.gov |
Melatonin (B1676174) Receptors: The 2-phenylimidazo[1,2-a]pyridine scaffold has also been utilized to design novel ligands for melatonin receptors (MT1 and MT2). researchgate.net A study described the synthesis of derivatives where an ethanamide side chain at the C-3 position and a methoxy group at the C-6 position were found to be important for receptor binding. researchgate.net One compound, N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide, showed good affinity for both MT1 (Ki: 28 nM) and MT2 (Ki: 8 nM) receptors, highlighting the potential to develop subtype-selective probes. researchgate.net
Aryl Hydrocarbon Receptor (AHR): More recently, distinct 2-phenyl-imidazo[1,2-a]pyridine derivatives have been identified as ligands for the aryl hydrocarbon receptor (AHR). biorxiv.org One such derivative, X15695, was found to stabilize AHR, enabling it to form a complex with the estrogen receptor (ERα) and promoting the proteasomal degradation of ERα. biorxiv.org This novel mechanism of action makes these compounds valuable tools for studying the cross-talk between AHR and ER signaling pathways and for developing new strategies to target ER-positive breast cancers. biorxiv.org Computational studies suggested that a low pKa value is a key feature for potent AHR ligands within this chemical series. biorxiv.org
Advanced Analytical and Structural Elucidation Techniques
High-Resolution Spectroscopic Characterization for Complex Structural Features
High-resolution spectroscopic techniques are fundamental for elucidating the intricate structural details of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide comprehensive information on the molecular framework, connectivity, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the chemical environment of each atom within the molecule. The ¹H NMR spectrum reveals the number of distinct protons, their multiplicity (splitting patterns), and their spatial relationships through coupling constants. For this compound, the aromatic region of the spectrum is particularly complex, showing distinct signals for the protons on both the imidazo[1,2-a]pyridine (B132010) core and the 2-methoxyphenyl substituent. The position of the methoxy (B1213986) group is critical; its ortho-position creates a unique set of chemical shifts and coupling patterns for the adjacent phenyl protons compared to its meta or para isomers. tci-thaijo.org The methoxy group's protons typically appear as a sharp singlet in the upfield region (around 3.9 ppm).
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectrum would show characteristic signals for the quaternary carbons of the fused ring system, the carbon bearing the methoxy group, and the other aromatic carbons. tci-thaijo.org The precise chemical shifts are highly sensitive to the electronic environment, allowing for the clear differentiation between positional isomers.
While specific spectral data for the 2-methoxy isomer is not widely published, data for the related 3-methoxy and 4-methoxy isomers illustrate the power of NMR in distinguishing such compounds.
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |
|---|---|---|
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 8.11 (d), 7.90 (d), 7.79 (s), 7.62 (d), 7.16 (m), 6.99 (d), 6.76 (t), 3.86 (s, -OCH₃) | 159.8, 145.7, 145.6, 127.2, 126.5, 125.6, 124.4, 117.3, 114.3, 112.4, 107.3, 55.4 (-OCH₃) |
| 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine | 8.13 (dt), 7.87 (s), 7.65 (d), 7.58 (dd), 7.52 (dt), 7.35 (t), 6.89 (d), 3.89 (s, -OCH₃) | 160.1, 145.7, 135.3, 129.6, 125.5, 124.8, 118.7, 117.5, 114.2, 112.4, 111.1, 108.3, 55.2 (-OCH₃) |
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental formula of the compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₄H₁₂N₂O), the expected exact mass of the molecular ion [M+H]⁺ would be precisely determined, validating the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide structural information, showing characteristic losses of fragments like the methoxy group or cleavages within the heterocyclic system.
Chromatographic and Electrophoretic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of synthesized compounds. A reversed-phase C18 column with a mobile phase, typically a gradient of acetonitrile (B52724) and water, is commonly used. The compound's purity is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram. This method is highly sensitive and can detect even trace impurities.
Isomer Separation: The synthesis of substituted imidazo[1,2-a]pyridines can sometimes lead to the formation of positional isomers. HPLC is also a powerful tool for separating these isomers. Furthermore, if a chiral center were present in a derivative of this compound, specialized chiral chromatography would be necessary to separate the enantiomers. This is often achieved using columns with a chiral stationary phase (CSP), such as polysaccharide-based CSPs, which can selectively interact with one enantiomer more strongly than the other, leading to their separation.
While electrophoretic methods are less common for small, neutral molecules like this compound, techniques like capillary electrophoresis could be applied, particularly if the compound is derivatized to carry a charge.
X-ray Crystallography and Solid-State Structural Analysis for Definitive Elucidation
While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous proof. This technique provides a precise three-dimensional map of the atoms within a single crystal of the compound.
The analysis of a suitable crystal of this compound would yield critical information, including:
Connectivity and Constitution: Absolute confirmation of the atomic connections, verifying the proposed structure over any other isomer.
Molecular Conformation: Precise measurement of all bond lengths, bond angles, and torsion (dihedral) angles. A key parameter would be the dihedral angle between the plane of the imidazo[1,2-a]pyridine ring system and the plane of the 2-methoxyphenyl ring. This angle defines the molecule's rotational conformation in the solid state.
Supramolecular Interactions: Details on how the molecules pack in the crystal lattice, revealing intermolecular forces such as hydrogen bonds, π–π stacking, or van der Waals interactions that govern the solid-state structure.
Though a crystal structure for the exact target molecule is not publicly available, data from closely related derivatives, such as N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, demonstrate the level of detail obtained. nih.gov In this related structure, the methoxyphenyl ring was found to be inclined to the imidazole (B134444) ring by 26.69°. nih.gov Such data is invaluable for understanding structure-property relationships.
| Parameter | Value |
|---|---|
| Compound | N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine |
| Chemical Formula | C₁₉H₂₃N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.0113 (7) |
| b (Å) | 9.1411 (4) |
| c (Å) | 14.5020 (7) |
| β (°) | 109.231 (2) |
| Volume (ų) | 1752.41 (15) |
| Dihedral Angle (methoxyphenyl ring to imidazole ring) (°) | 26.69 (9) |
Emerging Research Directions and Future Perspectives for 2 2 Methoxyphenyl Imidazo 1,2 a Pyridine
Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Sustainability
The future of synthesizing 2-(2-methoxyphenyl)imidazo[1,2-a]pyridine and its derivatives is increasingly geared towards green and sustainable chemistry. eurekaselect.com Researchers are moving away from classical two-component condensation reactions, which often involve harsh conditions and produce significant waste, towards more elegant and efficient strategies.
The integration of sustainable practices further enhances these methodologies. This includes the use of:
Alternative Energy Sources : Microwave irradiation is employed to accelerate reactions, leading to cleaner processes and higher efficiency through uniform heating. mdpi.comjsynthchem.com
Green Solvents : Deep eutectic solvents (DES), such as choline (B1196258) chloride-based mixtures, are being explored as biodegradable and environmentally benign media for catalyst-free synthesis. semanticscholar.org
Eco-Friendly Catalysts : The use of abundant, inexpensive, and non-toxic catalysts like alum (AlK(SO₄)₂·12H₂O) is gaining traction. jsynthchem.com
These advancements are pivotal in developing synthetic routes that are not only efficient but also align with the principles of sustainable chemistry, reducing the environmental impact of producing these valuable compounds. jsynthchem.com
Table 1: Comparison of Modern Synthetic Strategies for Imidazo[1,2-a]pyridines
| Methodology | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé Reaction (GBBR) | Isocyanide-based multicomponent reaction. | High atom economy, operational simplicity, good yields. | mdpi.commdpi.com |
| A³-Coupling Reaction | Domino reaction catalyzed by Cu(II)–ascorbate. | Environmentally sustainable, performed in aqueous media. | acs.org |
| Catalyst-Free Synthesis in DES | Uses deep eutectic solvents (e.g., Urea–choline chloride). | Environmentally benign, biodegradable solvent, simple purification. | semanticscholar.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation as an energy source. | Accelerated reaction times, cleaner reactions, high efficiency. | mdpi.comjsynthchem.com |
Exploration of Unconventional Chemical Transformations and Synthetic Applications
Beyond improving the core synthesis, significant research is directed towards the late-stage functionalization of the imidazo[1,2-a]pyridine (B132010) nucleus. Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for creating libraries of complex derivatives without the need for pre-functionalized starting materials. researchgate.netmdpi.com
The C3 position of the imidazo[1,2-a]pyridine ring is particularly reactive and serves as a prime target for these transformations. researchgate.net For instance, a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃ enables the direct C3-alkylation of the scaffold with aldehydes and amines. mdpi.com This method is noted for its high atomic economy, broad substrate scope, and excellent functional group tolerance. mdpi.com
Another innovative approach involves the tandem application of multiple MCRs. The combination of the Groebke–Blackburn–Bienaymé reaction with a subsequent Ugi reaction has been used to synthesize complex peptidomimetics containing the imidazo[1,2-a]pyridine core. beilstein-journals.org This strategy allows for the rapid assembly of molecules with multiple points of diversity, which is highly valuable in drug discovery for exploring structure-activity relationships. beilstein-journals.org These advanced synthetic applications open new avenues for creating novel molecular architectures based on the this compound framework for various applications.
Integration into Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science
The versatile structure of this compound and its analogs makes it a privileged scaffold in interdisciplinary research. nih.gov Its derivatives have been extensively investigated for a wide array of biological activities.
In chemical biology and medicinal chemistry , derivatives have been designed and synthesized as potent and selective modulators of various biological targets. Research has demonstrated their efficacy as:
Enzyme Inhibitors : Acting as selective COX-2 inhibitors for anti-inflammatory applications and as inhibitors of Rab Geranylgeranyl Transferase (RGGT). researchgate.netnih.govnih.gov
Receptor Ligands : Serving as a novel class of melatonin (B1676174) receptor ligands. researchgate.net
Kinase Activators : Functioning as activators of AMP-activated protein kinase (AMPK), a promising target for diabetic nephropathy. nih.gov
Antiproliferative Agents : Showing potent activity against various cancer cell lines, including melanoma and breast cancer, by inducing cell cycle arrest and apoptosis. nih.govnih.govwaocp.org
In materials science , the inherent photophysical properties of the imidazo[1,2-a]pyridine core are being harnessed. Certain derivatives exhibit favorable optical characteristics, such as high quantum yields and large Stokes shifts, making them candidates for applications in cell imaging, metal sensing, and as components of Organic Light-Emitting Diodes (OLEDs). mdpi.commdpi.com
Table 2: Selected Interdisciplinary Applications of Imidazo[1,2-a]pyridine Derivatives
| Application Area | Specific Target/Use | Compound Type | Reference(s) |
|---|---|---|---|
| Medicinal Chemistry | Melatonin Receptor Ligands | 2-phenylimidazo[1,2-a]pyridines | researchgate.net |
| Medicinal Chemistry | Antiproliferative (Melanoma) | Diarylurea derivatives | nih.gov |
| Medicinal Chemistry | AMPK Activators | Substituted imidazo[1,2-a]pyridines | nih.gov |
| Medicinal Chemistry | Selective COX-2 Inhibitors | 2,3-disubstituted imidazo[1,2-a]pyridines | researchgate.net |
| Materials Science | Cell Imaging, OLEDs | Imidazo[1,2-a]pyridines with specific optical properties | mdpi.com |
Challenges and Opportunities in Targeted Chemical Innovation and Mechanistic Understanding
Despite significant progress, challenges and opportunities remain in the field. A key challenge is the development of synthetic methods that offer not only efficiency but also precise control over regioselectivity, especially when functionalizing the pyridine (B92270) ring of the scaffold. While C3-functionalization is well-established, methodologies for selectively modifying other positions are less developed.
There is a substantial opportunity for targeted chemical innovation . The design and synthesis of derivatives for specific, underexplored biological targets could yield novel therapeutic agents. This requires a synergistic approach combining computational modeling with efficient synthesis and biological screening. For example, molecular docking studies have been used to understand how derivatives bind to enzyme active sites, guiding the design of more potent inhibitors. researchgate.netnih.gov
Furthermore, a deeper mechanistic understanding of the reactions used to synthesize and functionalize these compounds is crucial for optimizing conditions and expanding their scope. researchgate.net For instance, detailed computational and experimental studies on reaction pathways, such as in the Ortoleva-King reaction or aza-Friedel-Crafts alkylation, can reveal key transition states and intermediates. mdpi.comresearchgate.net This knowledge is vital for overcoming challenges like the formation of byproducts and for designing more robust and predictable synthetic protocols. The continued exploration of reaction mechanisms will pave the way for the next generation of innovative and efficient syntheses in the field of imidazo[1,2-a]pyridine chemistry.
Q & A
Q. Advanced
- Copper-catalyzed selenylation : Direct C–H bond activation using Se powder under ligand-free conditions introduces selenyl groups regioselectively, enabling access to benzo[b]selenophene hybrids .
- Photocatalytic strategies : Visible-light-driven reactions generate radicals for C-3 or C-2 functionalization, expanding diversity without transition metals .
What are the key pharmacological activities associated with imidazo[1,2-a]pyridine derivatives?
Basic
This scaffold exhibits:
- Anti-inflammatory activity : TNF-α inhibition via p38 MAPK pathway modulation (e.g., LASSBio-1749 reduces cytokine levels in vivo) .
- Anticancer and antidiabetic effects : Through kinase inhibition or metabolic pathway modulation .
- CNS modulation : GABA receptor binding (e.g., zolpidem analogs) and anticonvulsant properties .
How do non-covalent interactions influence the structural and optical properties of imidazo[1,2-a]pyridines?
Q. Advanced
- Intermolecular interactions : Hydrogen bonds and π-stacking dictate crystal packing and fluorescence. For example, 2-(2'-hydroxyphenyl) derivatives exhibit intramolecular charge transfer, enhancing luminescence .
- Solvent effects : Polar solvents stabilize charge-separated states, altering UV-Vis absorption spectra. X-ray crystallography and Hirshfeld surface analysis quantify these interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
